molecular formula C21H18N4O2 B2838549 1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-79-9

1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue B2838549
Numéro CAS: 895003-79-9
Poids moléculaire: 358.401
Clé InChI: MJFKZMUJAUFUKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that has been synthesized and evaluated for its anticancer activity against 60 human tumour cell lines . It has shown prominent anticancer activity, with a 1.6-fold more potent anti-proliferative activity against the OVCAR-4 cell line .


Synthesis Analysis

A series of novel pyrazolo[3,4-d]pyrimidines was synthesized . The synthesis involved the design of the compounds and their evaluation for anticancer activity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups contributing to its activity .


Chemical Reactions Analysis

The compound has been evaluated for its fungicidal activities . It has also shown promising antiviral activity on TMV .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its biological activities .

Applications De Recherche Scientifique

COX-2 Selective Inhibitors

Research into bicyclic pyrazolo[1,5-a]pyrimidines has shown potent and selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for developing anti-inflammatory drugs. These compounds, including some with a 6,7-disubstitution pattern, have demonstrated significant activity both in vitro and in vivo, highlighting their potential as COX-2 selective inhibitors (Almansa et al., 2001).

Antimicrobial and Anticancer Agents

Pyrazole derivatives with modifications such as oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed higher anticancer activity than reference drugs and good to excellent antimicrobial activity, demonstrating their potential as both antimicrobial and anticancer agents (Hafez, El-Gazzar, Al-Hussain, 2016).

Linked Heterocyclics with Antimicrobial Activity

Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Some compounds demonstrated good inhibitory activity, indicating their potential as novel antimicrobial agents (Sanjeeva Reddy et al., 2010).

Adenosine Receptor Affinity

Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have revealed their affinity for A1 adenosine receptors, suggesting their utility in developing drugs targeting adenosine receptors. These compounds exhibit selectivity and potency at the receptor subclasses, offering insights into the design of receptor-specific drugs (Harden, Quinn, Scammells, 1991).

Synthesis and Anticancer Activity

The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some showing significant anticancer activity on human breast adenocarcinoma cell lines. These findings underscore the potential of such derivatives in anticancer drug development, particularly for compounds exhibiting potent inhibitory activity (Abdellatif et al., 2014).

Mécanisme D'action

The compound inhibits EGFR and ErbB2 kinases at a sub-micromolar level . This dual inhibition causes induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 .

Safety and Hazards

While the compound has shown promising biological activities, its safety and hazards have not been explicitly mentioned in the retrieved papers .

Orientations Futures

The compound’s promising anticancer and antifungal activities suggest that it could be a potential candidate for further investigations . Its mechanism of action, involving the inhibition of EGFR and ErbB2 kinases, suggests potential applications in cancer treatment .

Propriétés

IUPAC Name

1-(2,4-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-8-9-18(15(2)10-14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFKZMUJAUFUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.